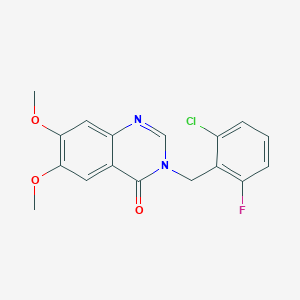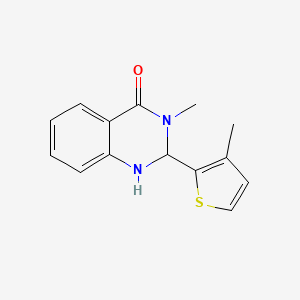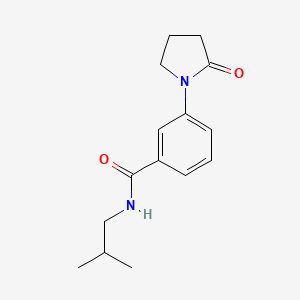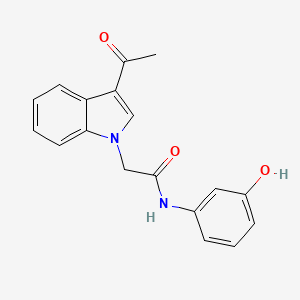
3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with a 2-chloro-6-fluorobenzyl group and two methoxy groups at positions 6 and 7
Applications De Recherche Scientifique
3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and 6,7-dimethoxyquinazolin-4(3H)-one.
Alkylation Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with 6,7-dimethoxyquinazolin-4(3H)-one in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinazolinone core can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby modulating cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
- 3-(2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
- 3-(2-bromobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
Uniqueness
3-(2-chloro-6-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-23-15-6-10-14(7-16(15)24-2)20-9-21(17(10)22)8-11-12(18)4-3-5-13(11)19/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYJWISDCKIMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
![N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B4502587.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4502592.png)


![N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide](/img/structure/B4502621.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4502630.png)
![N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4502631.png)
![ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4502638.png)

![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide](/img/structure/B4502663.png)
